2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide
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Description
2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is α-glucosidase , an enzyme that plays a crucial role in regulating blood glucose levels by breaking down oligosaccharides and disaccharides to α-glucose . Inhibiting α-glucosidase activity is an effective therapeutic approach for the treatment of type 2 diabetes .
Mode of Action
This compound acts as a non-competitive inhibitor of α-glucosidase . It binds directly to the enzyme, as confirmed by fluorescence quenching experiments . This binding alters the enzyme’s structure, reducing its ability to break down carbohydrates and thus lowering blood glucose levels .
Biochemical Pathways
The compound affects the carbohydrate digestion pathway . By inhibiting α-glucosidase, it prevents the breakdown of oligosaccharides and disaccharides into glucose . This results in a decrease in the amount of glucose absorbed into the bloodstream, helping to control blood glucose levels .
Result of Action
The primary molecular effect of this compound’s action is the reduction of α-glucosidase activity , leading to a decrease in the breakdown of carbohydrates and a subsequent decrease in blood glucose levels . On a cellular level, some selected compounds had no effect on cell viability of human normal hepatocyte (LO2) and human liver cancer (HepG2) cells .
Properties
IUPAC Name |
2-indol-1-yl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-13-10-17-18(22(3)27(25,26)21(17)2)11-15(13)20-19(24)12-23-9-8-14-6-4-5-7-16(14)23/h4-11H,12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANNNMIIMWIIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)CN3C=CC4=CC=CC=C43)N(S(=O)(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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